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molecular formula C10H8O B1642317 Naphthalen-1(2h)-one CAS No. 57392-28-6

Naphthalen-1(2h)-one

Cat. No. B1642317
M. Wt: 144.17 g/mol
InChI Key: RZPFVRFSYMUDJO-UHFFFAOYSA-N
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Patent
US04515720

Procedure details

The acetaldehyde intermediate (4) (2.1 g, 10 mmol) was taken up in tetrahydrofuran (200 mL), and water (0.5 mL) and concentrated hydrochloric acid (1.0 mL) were added. The solution was heated at reflux for 5 hrs., then diluted with water (20 mL) and evaporated at reduced pressure to remove most of the tetrahydrofuran. The residual aqueous solution was extracted with ether (3×200 mL), and the combined ether extracts were successively washed with saturated sodium bicarbonate solution (20 mL), brine (50 mL), then dried and concentrated to give a semisolid. Recrystallization from benzene hexane provided 1.0 g (52.1%) of compound (5). mp 86°-91° C., 1H NMR (CDCl3) δ7.04-6.78 (m, 1H), 6.12-5.84 (m, 1H), 2.60-1.0 (m, 11H), 2.16 (s, 3H); mass spectrum, m/z 192 (M+).
Quantity
2.1 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Three
Quantity
1 mL
Type
reactant
Reaction Step Four
Name
Quantity
0.5 mL
Type
solvent
Reaction Step Four
Yield
52.1%

Identifiers

REACTION_CXSMILES
[CH:1](=[O:3])[CH3:2].Cl.O1[CH2:9][CH2:8][CH2:7][CH2:6]1>O>[C:1]1(=[O:3])[C:9]2[C:8](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:7]=[CH:6][CH2:2]1

Inputs

Step One
Name
Quantity
2.1 g
Type
reactant
Smiles
C(C)=O
Step Two
Name
Quantity
200 mL
Type
reactant
Smiles
O1CCCC1
Step Three
Name
Quantity
20 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
1 mL
Type
reactant
Smiles
Cl
Name
Quantity
0.5 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The solution was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 5 hrs
Duration
5 h
CUSTOM
Type
CUSTOM
Details
evaporated at reduced pressure
CUSTOM
Type
CUSTOM
Details
to remove most of the tetrahydrofuran
EXTRACTION
Type
EXTRACTION
Details
The residual aqueous solution was extracted with ether (3×200 mL)
WASH
Type
WASH
Details
the combined ether extracts were successively washed with saturated sodium bicarbonate solution (20 mL), brine (50 mL)
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give a semisolid
CUSTOM
Type
CUSTOM
Details
Recrystallization from benzene hexane

Outcomes

Product
Name
Type
product
Smiles
C1(CC=CC2=CC=CC=C12)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1 g
YIELD: PERCENTYIELD 52.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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